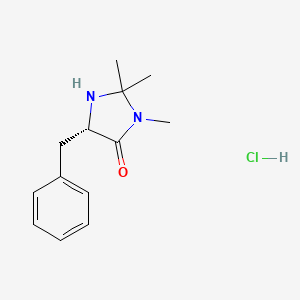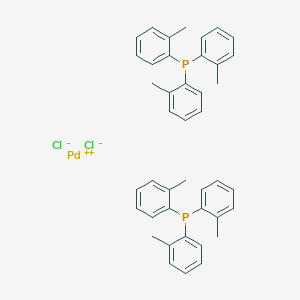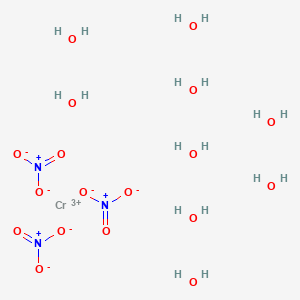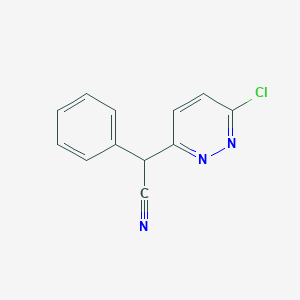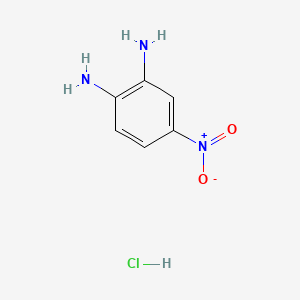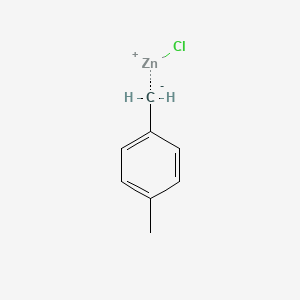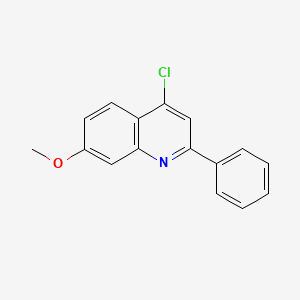
4-Chloro-7-methoxy-2-phenylquinoline
Vue d'ensemble
Description
4-Chloro-7-methoxy-2-phenylquinoline (4-CMPQ) is a quinoline derivative that has been studied extensively for its potential applications in organic synthesis and scientific research. It is a colorless solid with a melting point of 227-229°C and a boiling point of 315-316°C. 4-CMPQ is a relatively new compound, having been first synthesized in the early 2000s. Since then, it has been studied for its potential applications in organic synthesis, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Antiproliferative Properties
Research has shown that derivatives of 4-Chloro-7-methoxy-2-phenylquinoline, such as 4-anilino-8-methoxy-2-phenylquinoline, exhibit significant antiproliferative activity. For instance, specific derivatives demonstrated potent activity against various cancer cell lines, including colon and breast cancer cells. The position of substitution on the quinoline ring and the presence of hydrogen-bonding substituents were found to be critical factors influencing this activity (Yeh‐long Chen et al., 2006).
Antiplatelet Activity
Derivatives of 4-Chloro-7-methoxy-2-phenylquinoline, like 4-alkoxy derivatives of 2-phenylquinoline, have been explored for their antiplatelet properties. These compounds have demonstrated potent antiplatelet activity, with some being more active than standard treatments like indomethacin. This suggests their potential as novel antiplatelet agents (T C Ko et al., 2001).
Anticancer Potential
Several studies have identified 4-Chloro-7-methoxy-2-phenylquinoline derivatives as potential anticancer agents. These compounds have shown efficacy in various cancer models, including breast cancer, with properties like inducing apoptosis and inhibiting tubulin polymerization (N. Sirisoma et al., 2009).
Chemical Synthesis and Modification
Research has also focused on the synthesis and modification of 4-Chloro-7-methoxy-2-phenylquinoline derivatives for various applications. This includes studies on regioselective O-alkylation, improved synthesis methods, and exploring reactions with other chemical compounds (Machhindra G Gund et al., 2012).
Potential as Chemosensors
There is evidence that derivatives of 4-Chloro-7-methoxy-2-phenylquinoline could serve as chemosensors, particularly for detecting metal ions like cadmium. This application is based on the selective response and binding properties of these compounds (L. Prodi et al., 2001).
Propriétés
IUPAC Name |
4-chloro-7-methoxy-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-19-12-7-8-13-14(17)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSITKSXXHTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444476 | |
| Record name | 4-Chloro-7-methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxy-2-phenylquinoline | |
CAS RN |
189816-05-5 | |
| Record name | 4-Chloro-7-methoxy-2-phenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189816-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

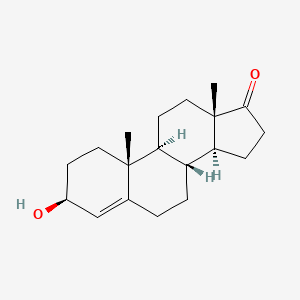
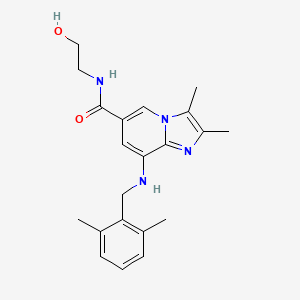
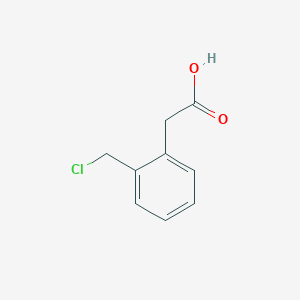
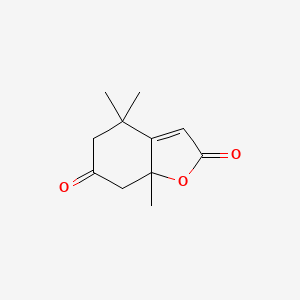
![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione, 3-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/no-structure.png)
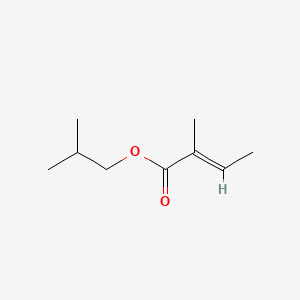
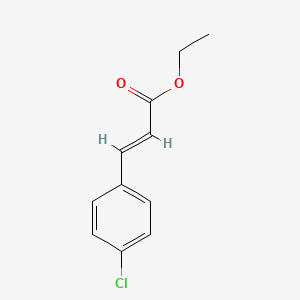
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)
